molecular formula C11H11ClN2O B12071058 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol

1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol

Cat. No.: B12071058
M. Wt: 222.67 g/mol
InChI Key: MPLWKCRJVHXKIY-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol is a pyrazole derivative characterized by a hydroxyl group at the 4-position of the pyrazole ring and a benzyl substituent at the 1-position, which is further substituted with a chlorine atom and a methyl group at the 4- and 3-positions of the phenyl ring, respectively. Its molecular formula is C₁₂H₁₂ClN₂O, with a molecular weight of 241.69 g/mol. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenyl)methyl]pyrazol-4-ol

InChI

InChI=1S/C11H11ClN2O/c1-8-4-9(2-3-11(8)12)6-14-7-10(15)5-13-14/h2-5,7,15H,6H2,1H3

InChI Key

MPLWKCRJVHXKIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=C(C=N2)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol typically involves the reaction of 4-chloro-3-methylbenzyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol, differing primarily in substituent groups and their positions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-ol C₁₆H₁₃ClN₂O 284.74 4-Cl, 4-MePh at 1- and 3-positions Larger aromatic system; no benzyl linker
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol C₁₆H₁₄N₂O 250.30 Phenyl and 4-MePh at 1- and 3-positions Lacks Cl; reduced polarity
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one C₁₅H₁₁ClN₂O 270.71 Pyrazolone ring (C=O at 5-position) Ketone group alters reactivity
1-(2,4-Dinitrophenyl)-3-phenyl-5-(4-MeOPh)-1H-pyrazol-4-ol C₂₂H₁₇N₅O₅ 439.41 2,4-NO₂, 4-MeOPh; nitro groups Strong electron-withdrawing NO₂ groups

Key Observations :

  • Substituent Position : The 4-chloro-3-methylphenyl group in the target compound introduces steric hindrance and lipophilicity compared to simpler phenyl or p-tolyl groups .
  • Electronic Effects : Nitro groups (e.g., in ) significantly increase acidity (pKa ~3–4) compared to chloro or methyl groups (pKa ~8–10) due to strong electron withdrawal.
Physicochemical Properties
Property Target Compound 1-(4-Cl-Ph)-3-p-tolyl 1-Ph-3-p-tolyl Pyrazolone Derivative
Melting Point Not reported Not reported Not reported 435–436 K
Solubility Low (hydrophobic substituents) Moderate in ethanol Higher in DMSO Soluble in ethanol
LogP (estimated) ~3.2 ~3.8 ~2.9 ~2.5

Analysis :

  • The pyrazolone derivative exhibits lower LogP (~2.5) due to the polar ketone group, improving aqueous solubility but reducing lipid bilayer penetration.

Biological Activity

1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C11_{11}H11_{11}ClN2_2O
  • Molecular Weight : 222.67 g/mol
  • IUPAC Name : 1-[(4-chloro-3-methylphenyl)methyl]pyrazol-4-ol

Synthesis

The synthesis of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol typically involves the reaction of 4-chloro-3-methylbenzyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. Reaction conditions often include solvents such as ethanol or methanol, with heating to facilitate cyclization .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its mechanism of action is believed to involve interactions with specific molecular targets, modulating enzyme or receptor activity.

Antimicrobial Activity

In studies assessing antimicrobial properties, 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol has shown effectiveness against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways, potentially through the modulation of cytokine release and the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated its cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The compound exhibited IC50_{50} values indicating significant cytotoxicity:
      • MCF7: IC50_{50} = 3.79 µM
      • NCI-H460: IC50_{50} = 12.50 µM
      • SF-268: IC50_{50} = 42.30 µM .
  • Inhibition of Aurora Kinases :
    • Recent research demonstrated that derivatives of this compound inhibited Aurora-A kinase activity with IC50_{50} values as low as 0.16 µM, suggesting potential applications in cancer therapy .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50_{50} Value (µM)
CytotoxicityMCF73.79
NCI-H46012.50
SF-26842.30
Aurora-A Kinase Inhibition-0.16

The precise mechanism by which 1-[(4-Chloro-3-methylphenyl)methyl]-1H-pyrazol-4-ol exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways related to inflammation and cancer proliferation.

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